Enzymatic Potency: W000113414_I13 Ranks Most Potent Among Nine Confirmed Hits from the Same HTS Campaign
In a cell-free fluorogenic assay using lysates from AC-overexpressing A375 melanoma cells and RBM14-C12 substrate at 20 μM compound concentration, W000113414_I13 exhibited the lowest IC50 value (6.6 μM) among nine confirmed hits, outperforming the next-closest analogs W000113402_O07 (IC50 7.9 μM, 19.7% higher) and W000113403_I18 (IC50 10.6 μM, 60.6% higher) [1]. This represents a 1.2-fold to 7.4-fold potency advantage over other validated hits from the same library, all tested under identical assay conditions.
| Evidence Dimension | AC inhibition potency (IC50) |
|---|---|
| Target Compound Data | 6.6 μM |
| Comparator Or Baseline | W000113402_O07: 7.9 μM; W000113403_I18: 10.6 μM; W000113402_C12: 10.6 μM; W000113414_H19: 11.1 μM; W000113400_H06: 15.8 μM; W000113407_J11: 23.9 μM; W000113414_D15: 36.7 μM; W000113414_C16: 48.9 μM |
| Quantified Difference | 1.2x to 7.4x more potent than library comparators |
| Conditions | Cell-free fluorogenic assay; AC-overexpressing A375 cell lysates; RBM14-C12 substrate (20 μM); compound concentration 20 μM; pH 4.5; 60 min incubation |
Why This Matters
Higher enzymatic potency at the screening stage reduces the compound concentration required to achieve target engagement, minimizing potential off-target effects and enabling more robust dose-response characterization in downstream assays.
- [1] Bedia C, et al. J Enzyme Inhib Med Chem. 2022;38(1):343-348. Table 1. View Source
